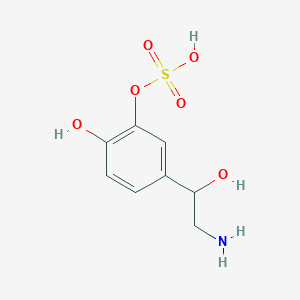![molecular formula C26H19N7O2 B13448697 (S)-N-(3-Isocyanophenyl)-6-(3-(naphthalen-2-yl)-1,2,4-oxadiazol-5-yl)-6,7-dihydro-3H-imidazo[4,5-c]pyridine-5(4H)-carboxamide](/img/structure/B13448697.png)
(S)-N-(3-Isocyanophenyl)-6-(3-(naphthalen-2-yl)-1,2,4-oxadiazol-5-yl)-6,7-dihydro-3H-imidazo[4,5-c]pyridine-5(4H)-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-N-(3-Isocyanophenyl)-6-(3-(naphthalen-2-yl)-1,2,4-oxadiazol-5-yl)-6,7-dihydro-3H-imidazo[4,5-c]pyridine-5(4H)-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an isocyanophenyl group, a naphthalen-2-yl group, and an oxadiazolyl group, making it a subject of interest for researchers in chemistry, biology, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-(3-Isocyanophenyl)-6-(3-(naphthalen-2-yl)-1,2,4-oxadiazol-5-yl)-6,7-dihydro-3H-imidazo[4,5-c]pyridine-5(4H)-carboxamide involves multiple steps, starting with the preparation of the core imidazo[4,5-c]pyridine structure. This is typically achieved through a cyclization reaction involving appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to isolate the final product in high purity.
化学反応の分析
Types of Reactions
(S)-N-(3-Isocyanophenyl)-6-(3-(naphthalen-2-yl)-1,2,4-oxadiazol-5-yl)-6,7-dihydro-3H-imidazo[4,5-c]pyridine-5(4H)-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new aromatic or aliphatic groups.
科学的研究の応用
Chemistry: The compound’s unique structure makes it a valuable building block for the synthesis of more complex molecules.
Biology: It may be used in the development of new pharmaceuticals or as a probe in biochemical studies.
Industry: The compound could be used in the production of advanced materials, such as organic light-emitting diodes (OLEDs) or other electronic components
作用機序
The mechanism of action of (S)-N-(3-Isocyanophenyl)-6-(3-(naphthalen-2-yl)-1,2,4-oxadiazol-5-yl)-6,7-dihydro-3H-imidazo[4,5-c]pyridine-5(4H)-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain proteins or enzymes, modulating their activity and leading to downstream effects. For example, it could inhibit or activate signaling pathways involved in cell growth, apoptosis, or other cellular processes .
類似化合物との比較
Similar Compounds
1,3-Bis(1-naphthyl)-5-(2-naphthyl)benzene (α,α,β-TNB): A well-known glass former with similar aromatic structures.
3,5-Di(naphthalen-1-yl)-1-phenylbenzene (α,α-P): Another compound with naphthalenyl groups that exhibits unique photophysical properties.
9-(3,5-Di(naphthalen-1-yl)phenyl)anthracene (α,α-A): Known for its electroluminescent properties.
Uniqueness
(S)-N-(3-Isocyanophenyl)-6-(3-(naphthalen-2-yl)-1,2,4-oxadiazol-5-yl)-6,7-dihydro-3H-imidazo[4,5-c]pyridine-5(4H)-carboxamide stands out due to its combination of functional groups, which confer unique chemical reactivity and potential applications. Its structure allows for versatile modifications, making it a valuable compound for various research and industrial applications.
特性
分子式 |
C26H19N7O2 |
|---|---|
分子量 |
461.5 g/mol |
IUPAC名 |
(6S)-N-(3-isocyanophenyl)-6-(3-naphthalen-2-yl-1,2,4-oxadiazol-5-yl)-3,4,6,7-tetrahydroimidazo[4,5-c]pyridine-5-carboxamide |
InChI |
InChI=1S/C26H19N7O2/c1-27-19-7-4-8-20(12-19)30-26(34)33-14-22-21(28-15-29-22)13-23(33)25-31-24(32-35-25)18-10-9-16-5-2-3-6-17(16)11-18/h2-12,15,23H,13-14H2,(H,28,29)(H,30,34)/t23-/m0/s1 |
InChIキー |
GSDRHDALLCHQQI-QHCPKHFHSA-N |
異性体SMILES |
[C-]#[N+]C1=CC=CC(=C1)NC(=O)N2CC3=C(C[C@H]2C4=NC(=NO4)C5=CC6=CC=CC=C6C=C5)N=CN3 |
正規SMILES |
[C-]#[N+]C1=CC=CC(=C1)NC(=O)N2CC3=C(CC2C4=NC(=NO4)C5=CC6=CC=CC=C6C=C5)N=CN3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-{[4-(Hydroxymethyl)-2-methoxyphenoxy]methyl}benzonitrile](/img/structure/B13448624.png)
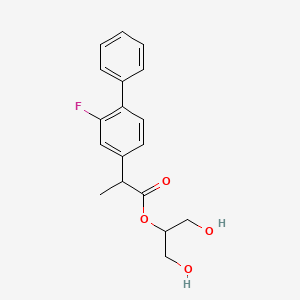
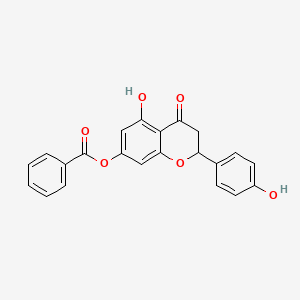
![disodium;[(1S,3S,4aS,4bS,10aS,10bR,11S,12aS)-10b-fluoro-1,11-dihydroxy-3,10a,12a-trimethyl-2,8-dioxo-3,4,4a,4b,5,6,11,12-octahydrochrysen-1-yl]methyl phosphate](/img/structure/B13448647.png)
amine dihydrochloride](/img/structure/B13448652.png)
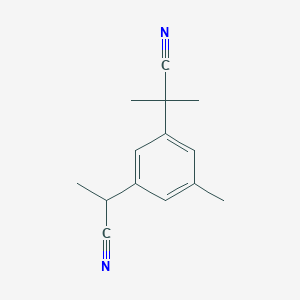

![4-[4-(3-Methoxybenzamido)phenoxy]-N-methylpicolinamide](/img/structure/B13448686.png)
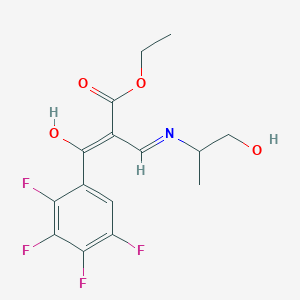
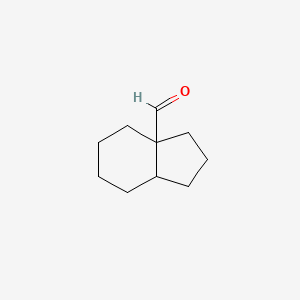
dimethylsilane](/img/structure/B13448710.png)


